{1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Description
Properties
IUPAC Name |
[1-[(2-chloro-4-fluorophenyl)methyl]triazol-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClFN3O/c11-10-3-8(12)2-1-7(10)4-15-5-9(6-16)13-14-15/h1-3,5,16H,4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDBMQRZBHKSRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced via a nucleophilic substitution reaction, where a suitable precursor such as 2-chloro-4-fluorobenzyl chloride reacts with the triazole intermediate.
Addition of the Methanol Group: The final step involves the addition of a methanol group to the triazole ring, which can be achieved through a reduction reaction using a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorofluorophenyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further investigation in medicinal chemistry.
Medicine
In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications. Its versatility makes it valuable for various industrial processes.
Mechanism of Action
The mechanism of action of {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorofluorophenyl group may enhance the compound’s binding affinity and specificity. The methanol group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolylmethanol Derivatives
Key Observations:
Substituent Impact on Bioactivity: Halogenated aromatic groups (e.g., 2-chloro-4-fluorophenyl, 3-fluorophenyl) correlate with cytotoxicity and kinase inhibition. Compound 74 (IC50 = 45.1 µM) highlights the role of fluorine in enhancing activity . Bulky substituents like quinoline (13c) or tetrazoloquinoxaline (IVd) improve DNA-binding or enzyme-targeting capabilities but may reduce solubility .
Synthesis Methods :
- CuAAC is predominant for triazole formation, as seen in compounds 13c , 17 , and 74 .
- Yields vary with substituent complexity: 65% for 13c vs. 50% for Schiff base derivatives .
Safety and Solubility: Simpler analogs like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol (17) exhibit better solubility due to lower molecular weight . Safety data for [1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol (CAS 133902-66-6) indicates standard handling precautions, suggesting similar protocols apply to the target compound .
Biological Activity
The compound {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a member of the triazole family, known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and they have been extensively studied for their pharmaceutical potential. This article explores the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and other significant biological effects.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a chloro and fluorine substitution on the phenyl ring, which enhances its biological activity.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. One significant study demonstrated that derivatives of triazoles exhibit potent inhibitory effects on various cancer cell lines, including breast cancer. The compound was shown to induce apoptosis in cancer cells by activating oxidative stress pathways and inhibiting critical signaling pathways such as Notch-AKT .
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (μmol/L) | Mechanism of Action |
|---|---|---|
| MCF-7 | 2.96 | Induces apoptosis via oxidative stress |
| MDA-MB-231 | 0.80 | Inhibits Notch-AKT signaling |
| SK-BR-3 | 1.21 | Cell cycle arrest and apoptosis induction |
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Induction of Apoptosis : The compound promotes apoptosis through the generation of reactive oxygen species (ROS), leading to cellular stress and death.
- Cell Cycle Arrest : It has been observed to cause G2/M phase arrest in cancer cells, preventing their proliferation.
- Inhibition of Signaling Pathways : The Notch-AKT pathway is notably affected, which is crucial in regulating cell survival and proliferation in cancer .
Other Biological Activities
Beyond its anticancer properties, triazole compounds like this compound have shown promise in various other biological activities:
- Antifungal Activity : Triazoles are well-known for their antifungal properties. They inhibit the synthesis of ergosterol, an essential component of fungal cell membranes.
- Antibacterial Activity : Some derivatives have demonstrated effective antibacterial properties against a range of pathogens .
Case Studies
Several case studies have documented the efficacy of triazole derivatives in clinical settings:
- Breast Cancer Treatment : A derivative similar to this compound was tested in vitro against breast cancer cell lines with promising results in inhibiting growth and inducing apoptosis .
- Fungal Infections : Clinical trials have shown that triazole-based antifungals significantly reduce fungal infections in immunocompromised patients .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for {1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), where a propargyl alcohol derivative reacts with a 2-chloro-4-fluorobenzyl azide. Key steps include optimizing stoichiometry, solvent selection (e.g., THF or DMF), and catalyst loading (e.g., CuI or CuSO₄·5H₂O with sodium ascorbate). Post-reaction purification via column chromatography or recrystallization ensures high purity .
- Data Validation : Monitor reaction progress using TLC and confirm structure via and NMR spectroscopy. Compare spectral data with analogous triazole derivatives (e.g., (1-benzyl-1H-1,2,3-triazol-4-yl)methanol) for consistency .
Q. How is NMR spectroscopy utilized to characterize the structural integrity of this compound?
- Methodology : Assign NMR peaks for the triazole ring (δ 7.5–8.0 ppm), the benzylic CH₂ group (δ 4.5–5.0 ppm), and the hydroxymethyl group (δ 3.8–4.2 ppm). Use NMR to confirm the presence of the fluorophenyl ring (C-F coupling) and the triazole carbons. Cross-validate with DEPT-135 or HSQC for ambiguous signals .
- Troubleshooting : If unexpected peaks arise, consider byproducts from incomplete cycloaddition or oxidation of the hydroxymethyl group. Re-optimize reaction conditions or employ protecting groups (e.g., TBS) for sensitive functionalities .
Q. What are the standard protocols for assessing the compound’s antifungal or cytotoxic activity?
- Biological Assays :
- Antifungal : Use agar dilution or microbroth dilution assays against C. gloeosporioides, with tebuconazole as a positive control. Measure minimum inhibitory concentration (MIC) after 48–72 hours .
- Cytotoxicity : Screen against cancer cell lines (e.g., A549 lung carcinoma) using MTT assays. Calculate IC₅₀ values via dose-response curves (typically 24–72 hours incubation). Validate results against reference standards (e.g., paeonol) .
Advanced Research Questions
Q. How can SHELXL or WinGX/ORTEP resolve structural ambiguities in the compound’s crystal lattice?
- Crystallography Workflow :
Grow single crystals via slow evaporation (e.g., ethanol/water mixtures).
Collect X-ray diffraction data and process using SHELXL for refinement. Key parameters: R1 < 0.05, wR2 < 0.15, and acceptable ADP (atomic displacement parameter) ratios .
Visualize anisotropic displacement ellipsoids using ORTEP to detect disorder in the fluorophenyl or triazole moieties .
- Case Study : For analogues like (1-benzyl-1H-1,2,3-triazol-4-yl)methanol, SHELXL successfully resolved torsional strain in the triazole ring via constrained refinement .
Q. What methodologies reconcile contradictory cytotoxicity data across different cell lines?
- Data Analysis :
- Assay Variability : Normalize IC₅₀ values against cell line-specific factors (e.g., proliferation rate, membrane permeability). Use ANOVA to assess statistical significance across replicates .
- Mechanistic Insights : Perform flow cytometry to differentiate apoptosis vs. necrosis. Correlate results with structural features (e.g., electron-withdrawing Cl/F groups enhancing membrane penetration) .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- In Silico Approaches :
Perform molecular docking (e.g., AutoDock Vina) to simulate binding to fungal CYP51 or human topoisomerase II. Prioritize poses with lowest binding energy and hydrogen-bonding interactions with the hydroxymethyl group .
Validate predictions via molecular dynamics (MD) simulations (e.g., GROMACS) to assess stability over 100 ns trajectories.
Methodological Tables
Table 1 : Key Spectral Data for Structural Validation
Table 2 : Comparative Cytotoxicity Data (IC₅₀, μM)
| Cell Line | Compound | Reference Standard | Source |
|---|---|---|---|
| A549 | 45.1 | Paeonol (883.0) | |
| MCF-7 | 78.9 | Doxorubicin (0.5) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
